molecular formula C11H10BrNO3 B8652273 6-Bromo-5-hydroxy-1H-indole-2-carboxylic acid ethyl ester

6-Bromo-5-hydroxy-1H-indole-2-carboxylic acid ethyl ester

Cat. No.: B8652273
M. Wt: 284.11 g/mol
InChI Key: WSTKPGVGLPXENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-5-hydroxy-1H-indole-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C11H10BrNO3 and its molecular weight is 284.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

ethyl 6-bromo-5-hydroxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10BrNO3/c1-2-16-11(15)9-3-6-4-10(14)7(12)5-8(6)13-9/h3-5,13-14H,2H2,1H3

InChI Key

WSTKPGVGLPXENA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(C=C2N1)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The solution of 8.30 g (27.8 mmol) 6-bromo-5-methoxy-1H-indole-2-carboxylic acid ethyl ester (prepared according to J. Org. Chem. 1974, 39, 3580) in 160 mL dichloromethane was cooled to −78° C. At this temperature, 55.7 mL boron tribromide (55.7 mmol; 1M solution in dichloromethane) were added. The solution was allowed to warm to room temperature and after 30 min. The solution was poured on 10% aqueous sodium bicarbonate solution, the phases were separated and the aqueous phase was extracted three times with ethyl acetate. The combined organic layers were washed with water followed by brine, dried over magnesium sulfate, filtered and evaporated. The residue was flash-chromatographed on silica gel with n-hexane: ethyl acetate (2:1 v/v) as eluant to give 5.7 g (72%) of the product as a light yellow solid. MS (m/e): 282.2 (M−H+, 100%).
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
55.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

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